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H3K27(Me) (15-34) -

H3K27(Me) (15-34)

Catalog Number: EVT-242269
CAS Number:
Molecular Formula: C85H152N30O25
Molecular Weight: 1994.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Overview

H3K27(Me) (15-34) refers to a specific histone peptide that includes the tri-methylation of the lysine residue at position 27 of histone H3. This modification is a crucial epigenetic marker associated with transcriptional repression and is predominantly regulated by the Polycomb Repressive Complex 2 (PRC2). The peptide sequence typically spans amino acids 15 to 34 of histone H3, encompassing the critical modifications that influence chromatin structure and gene expression.

Source

The compound is primarily derived from recombinant histone proteins, synthesized in laboratories for research purposes. It is utilized in various biochemical assays to study the role of histone modifications in gene regulation and cellular processes.

Classification

H3K27(Me) (15-34) is classified as a histone peptide and falls under the category of epigenetic regulators. It is specifically involved in chromatin remodeling and gene expression modulation through its interaction with various protein complexes that recognize methylated lysines.

Synthesis Analysis

Methods

The synthesis of H3K27(Me) (15-34) typically involves solid-phase peptide synthesis (SPPS), a widely used method for generating peptides with precise sequences. This technique allows for the incorporation of specific post-translational modifications, such as methylation, at desired positions.

Technical Details

  1. Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support, where amino acids are sequentially added to form the desired sequence.
  2. Methylation: The lysine at position 27 can be selectively methylated using methyl donors like S-adenosylmethionine in conjunction with specific methyltransferases, such as EZH2.
  3. Purification: After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding.
Molecular Structure Analysis

Structure

The molecular structure of H3K27(Me) (15-34) consists of a backbone typical of histone peptides, with specific side chains modified at lysine 27. The tri-methylation at this site alters the charge and hydrophobicity of the peptide, influencing its interaction with other proteins.

Data

The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate how the methylation affects its conformation and binding properties.

Chemical Reactions Analysis

Reactions

H3K27(Me) (15-34) participates in various biochemical reactions, primarily involving its interaction with reader proteins that recognize methylated lysines. These interactions can lead to downstream effects on gene expression and chromatin structure.

Technical Details

  1. Methylation Reactions: Catalyzed by histone methyltransferases, converting H3K27 from unmethylated to mono-, di-, or tri-methylated states.
  2. Demethylation Reactions: Mediated by Jumonji-domain-containing demethylases that reverse these modifications, thereby regulating gene expression dynamically.
Mechanism of Action

Process

The mechanism of action for H3K27(Me) (15-34) involves its role as a signal for transcriptional repression. When tri-methylated, it recruits repressive complexes like PRC2, which further propagate silencing signals across chromatin.

Data

Research indicates that regions enriched with H3K27me3 are often associated with silenced genes and can influence cellular differentiation processes. The interplay between methylation and demethylation processes is crucial for maintaining cellular identity and responding to developmental cues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder when synthesized.
  • Solubility: Soluble in water and organic solvents, depending on formulation.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH or temperature changes.
  • Reactivity: Reacts with specific binding proteins that recognize methylated lysines, influencing chromatin dynamics.
Applications

Scientific Uses

H3K27(Me) (15-34) has significant applications in various fields of research:

  1. Epigenetics: Used to study the role of histone modifications in gene regulation.
  2. Cancer Research: Investigating how aberrant methylation patterns contribute to tumorigenesis.
  3. Developmental Biology: Understanding how epigenetic marks influence cell differentiation and development.
  4. Drug Development: Targeting enzymes involved in methylation processes for therapeutic interventions in diseases linked to epigenetic dysregulation.
Introduction to H3K27 Methylation in Epigenetic Regulation

Role of H3K27me in Chromatin Architecture and Gene Silencing

H3K27me—particularly the trimethylated form (H3K27me3)—serves as a scaffold for the assembly of repressive chromatin structures. PRC2 catalyzes mono- through tri-methylation of H3K27 via its EZH2 subunit, which contains a catalytic SET domain [1] [3]. This mark operates through multiple interconnected mechanisms:

  • Facultative Heterochromatin Formation: H3K27me3 defines facultative heterochromatin domains that silence developmental regulator genes in a cell-type-specific manner. Unlike constitutive heterochromatin marked by H3K9 methylation, facultative heterochromatin exhibits plasticity during differentiation [1] [5].

  • Chromatin Compaction: H3K27me3 recruits canonical PRC1 through chromodomain-containing subunits (CBX proteins), leading to histone H2A ubiquitination (H2AK119ub) and chromatin compaction. This compaction physically restricts transcription factor access to gene promoters [1] [7].

  • Antagonistic Relationships with Active Marks: H3K27me3 exhibits mutual exclusion with transcription-associated histone modifications. H3K36 methylation (H3K36me2/3), deposited during transcriptional elongation, directly inhibits PRC2 activity. This creates a binary switch where genes reside in either active or repressed states [1] [5] [9]. Loss of H3K36 methyltransferases (e.g., Nsd1/2, Setd2) in mouse mesenchymal progenitor cells causes aberrant H3K27me3 deposition at normally active intergenic regions [1].

  • Nuclear Compartmentalization: H3K27me3-marked regions coalesce into Polycomb bodies within the nucleus, facilitating long-range chromatin interactions that reinforce silencing. These structures segregate target genes from active transcriptional hubs [7].

Table 1: Key Chromatin Features Associated with H3K27 Methylation States

Modification StateChromatin AssociationFunctional ConsequenceAntagonistic Marks
H3K27me1Gene bodies and enhancersTranscriptional activation/poisingH3K27me3
H3K27me2Broad intergenic regionsFacultative heterochromatin maintenanceH3K4me3, H3K36me3
H3K27me3Promoters of silenced genesStable gene repressionH3K36me2/3, H3K4me3
H3K27acActive enhancersTranscriptional activationH3K27me3

The "reader" proteins that recognize H3K27me3 exemplify its functional versatility. Polycomb chromodomains bind H3K27me3 to recruit PRC1, while the AF10 PZP domain specifically recognizes unmodified H3K27, linking this state to H3K79 methylation by DOT1L—a critical axis in leukemia pathogenesis [8]. This precise recognition mechanism underscores why the H3K27(Me)(15-34) peptide serves as an indispensable tool for biochemical studies of reader-domain interactions.

Table 2: Protein Domains Interacting with H3K27 States

H3K27 StateReader DomainProtein ComplexFunctional Outcome
H3K27me3Chromodomain (CBX proteins)PRC1Chromatin compaction, H2AK119ub
UnmodifiedPZP domain (AF10)DOT1L complexH3K79 methylation, transcriptional activation
H3K27acBromodomain (e.g., CBP/p300)Transcriptional coactivatorsEnhancer activation, gene transcription

Historical Evolution of H3K27 Methylation Research

The understanding of H3K27 methylation has evolved through distinct phases, driven by technological advances and model system studies:

  • Discovery Era (1990s–Early 2000s): Initial genetic studies in Drosophila identified Polycomb group (PcG) proteins as regulators of homeotic gene silencing. Biochemical purification revealed PRC2 as the H3K27 methyltransferase complex, with E(Z) (EZH1/2 homolog) containing the catalytic SET domain [1] [5]. The discovery that H3K27me serves as a repressive mark even in organisms lacking PRC1 (e.g., fungi, plants) suggested alternative repression mechanisms [1] [10].

  • Mechanistic Expansion (Mid-2000s–2010s): Key milestones included:

  • Identification of H3K27me3 "bivalent domains" in embryonic stem cells—poised promoters co-marked by H3K4me3 and H3K27me3 that resolve upon differentiation [5].
  • Characterization of H3K27 demethylases (UTX/KDM6A, JMJD3/KDM6B), establishing methylation dynamics [4].
  • Demonstration of H3K27me3 redistribution in cancer and developmental disorders (e.g., glioblastoma H3K27M mutations) [1] [5]. The H3K27M oncohistone inhibits PRC2 by binding EZH2 with 22-fold higher affinity than wild-type H3 [1].
  • Genome/Evolutionary Biology Era (2010s–Present): Research expanded into chromatin architecture and cross-species conservation:
  • Hi-C technologies revealed H3K27me3-enriched regions forming topologically associating domains (TADs) [7].
  • Fungal studies demonstrated H3K27me3's role in transcriptional robustness and gene dispensability. In Fusarium, highly conserved genes marked by H3K27me3 exhibited lower expression robustness and higher dispensability during host infection [2].
  • Plant studies revealed diversification of H3K27 methyltransferases (e.g., Arabidopsis SWINGER) enabling environmental adaptation [10].

Table 3: Key Milestones in H3K27 Methylation Research

Time PeriodKey DiscoveryExperimental SystemCitation
1990sIdentification of Polycomb group genesDrosophila [1]
2002PRC2 identified as H3K27 methyltransferaseMouse ESCs [5]
2006Bivalent domains in pluripotent cellsHuman/mouse ESCs [5]
2007Discovery of H3K27 demethylases (UTX/JMJD3)Human cell lines [4]
2012H3K27me3 dynamics in early mammalian embryosBovine/pig zygotes [4]
2013H3K27M oncohistone mechanismPediatric glioma [1]
2022H3K27me3 in transcriptional robustness and gene dispensabilityFusarium fungi [2]
2023Evolutionary diversification of HMTs in barleyPlant kingdom [10]

H3K27(Me)(15-34) as a Model Peptide for Mechanistic Studies

The H3K27(Me)(15-34) peptide (APRKQLATKAARKSAPATGG with methylated K27) serves as a minimal functional unit for dissecting H3K27me-dependent interactions [6]. Its biochemical properties and applications include:

  • Structural Determinants: The peptide spans the conserved ARKS motif (amino acids 27–30), which forms the core recognition sequence for PRC2 and reader proteins. Methylation at K27 alters the charge and steric bulk of this motif, enabling selective binding [6] [9].

  • Enzymatic Studies: This peptide acts as a defined substrate for:

  • PRC2 methyltransferase activity assays, measuring ^3H-SAM incorporation or mass spectrometry-based methylation quantification.
  • H3K27 demethylases (e.g., JMJD3), monitoring methyl group removal via antibody shift or liquid chromatography.
  • Screening inhibitors targeting H3K27 methylation machinery (e.g., EZH2 inhibitors) [3] [6].

  • Reader Domain Interactions: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies using immobilized H3K27(Me)(15-34) quantify binding affinities (K~d~) for:

  • PRC1 chromodomains (CBX7 K~d~ ≈ 1–10 µM for H3K27me3) [9].
  • AF10 PZP domain, which specifically binds unmodified H3K27 (K~d~ ≈ 15 µM) [8].
  • Plant-specific readers (e.g., barley HvEMF1) in evolutionary studies [10].

Table 4: Biochemical Applications of H3K27(Me)(15-34) Peptide

ApplicationMethodKey ReadoutBiological Insight
Methyltransferase assayRadiolabeled SAM incorporationPRC2 activity kineticsRole of EED/SUZ12 in allosteric activation
Demethylase assayFluorescent antibody detectionJMJD3 catalytic efficiencyOxygenase dependence on Fe(II)/α-ketoglutarate
Reader bindingSPR/ITCBinding affinity (K~d~)Specificity of chromodomains for H3K27me3 vs. H3K9me3
Drug screeningCompetitive inhibitionIC~50~ values for EZH2 inhibitorsSelectivity of GSK126 vs. EPZ-6438

The peptide's solubility in aqueous buffers (up to 1 mg/mL) and stability at -20°C facilitate reproducible experiments [6]. Its utility extends to plant epigenetics, where barley (Hordeum vulgare) studies employ orthologous peptides to investigate vernalization—a process where cold exposure alters H3K27me3 levels at flowering gene VRN1 [10]. As research advances into single-molecule epigenetics, H3K27(Me)(15-34) provides a reductionist platform for characterizing writers, readers, and erasers of this pivotal histone mark.

Properties

Product Name

H3K27(Me) (15-34)

Molecular Formula

C85H152N30O25

Molecular Weight

1994.32

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